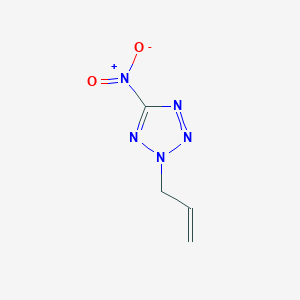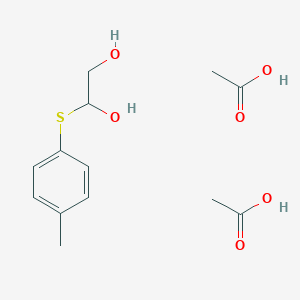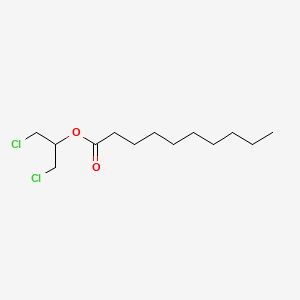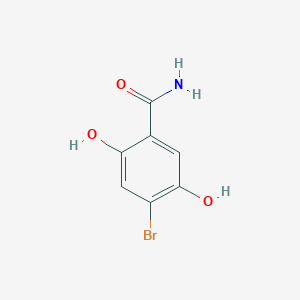methyl}-L-alanyl-L-proline CAS No. 88115-45-1](/img/structure/B14389062.png)
N-{[Bis(benzyloxy)phosphoryl](phenyl)methyl}-L-alanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline is a complex organic compound that features a combination of benzyloxy, phosphoryl, phenyl, alanyl, and proline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the benzyloxyphosphoryl group: This step involves the reaction of benzyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions to form bis(benzyloxy)phosphoryl chloride.
Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using benzene and an appropriate acylating agent.
Coupling with L-alanyl-L-proline: The final step involves coupling the synthesized intermediate with L-alanyl-L-proline using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phosphoryl group can be reduced to form phosphines or phosphine oxides.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy and phosphoryl groups can interact with enzymes and receptors, modulating their activity. The compound may also influence signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-valine: Similar structure but with valine instead of proline.
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-phenylalanine: Contains phenylalanine instead of proline.
Uniqueness
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline is unique due to the presence of the proline residue, which imparts distinct conformational properties and potential biological activities compared to its analogs.
Propiedades
Número CAS |
88115-45-1 |
|---|---|
Fórmula molecular |
C29H33N2O6P |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[bis(phenylmethoxy)phosphoryl-phenylmethyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H33N2O6P/c1-22(28(32)31-19-11-18-26(31)29(33)34)30-27(25-16-9-4-10-17-25)38(35,36-20-23-12-5-2-6-13-23)37-21-24-14-7-3-8-15-24/h2-10,12-17,22,26-27,30H,11,18-21H2,1H3,(H,33,34)/t22-,26-,27?/m0/s1 |
Clave InChI |
QYVZSNBAWYUYOO-MGPDQUCFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(C2=CC=CC=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)O)NC(C2=CC=CC=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)

silyl}hexan-1-ol](/img/structure/B14389020.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)






![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
